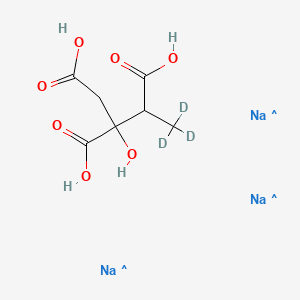![molecular formula C12H14N2O B14083300 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one CAS No. 100650-33-7](/img/structure/B14083300.png)
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- is a heterocyclic compound that belongs to the class of fused nitrogen-containing heterocycles. It is characterized by a pyrazinoquinoline core structure, which is known for its diverse biological activities and useful functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- can be synthesized through various methods. One common approach involves the reaction of N-Boc-ortho-toluidine with a divalent ion trap and (S)-tert-butyl(dimethyl(ethane-2-yloxy)methyl)silane . Another method includes the use of intramolecular Mitsunobu cyclization for the synthesis of 1,2,3,4-tetrahydroquinoxalines .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, which may include the use of amino acid-based enantiomerically pure substituted intermediates . The overall yield of these processes ranges from 13% to 20% .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyrazinoquinolines .
Applications De Recherche Scientifique
1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]quinoline: This compound shares a similar fused nitrogen-containing heterocyclic structure and exhibits diverse biological activities.
Pyrazino[1,2-a]quinoxaline: Another related compound with similar structural features and applications.
Uniqueness: 1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- is unique due to its specific pyrazinoquinoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
IUPAC Name |
2,3,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-10-6-5-9-3-1-2-4-11(9)14(10)12/h1-4,10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEPJSWVOOIEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CNCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760838 |
Source


|
| Record name | 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100650-33-7 |
Source


|
| Record name | 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)



![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)

![Ethenetricarbonitrile, [(4-bromophenyl)amino]-](/img/structure/B14083295.png)

